molecular formula C15H21N3O B8111426 8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one

8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one

Cat. No.: B8111426
M. Wt: 259.35 g/mol
InChI Key: GGYTZYXAQFOOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a 1-azaspiro[4.5]decan-2-one core substituted with an amino group at the 8-position and a pyridin-4-ylmethyl group at the 1-position. The spirocyclic framework introduces conformational rigidity, which often enhances binding specificity in biological systems. The pyridine moiety contributes to π-π stacking interactions and hydrogen bonding, while the amino group provides a site for derivatization or protonation, influencing solubility and pharmacokinetics.

Properties

IUPAC Name

8-amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-13-1-6-15(7-2-13)8-3-14(19)18(15)11-12-4-9-17-10-5-12/h4-5,9-10,13H,1-3,6-8,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYTZYXAQFOOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCC(=O)N2CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decane-2-one is a spiro compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a spiro junction between a piperidine derivative and a lactam ring, contributing to its unique chemical properties. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O, with specific structural features that influence its biological activity.

Structural Formula

SMILES C1CC2(CCC1N)C(=O)NC2C(C)C(C)C\text{SMILES }C1CC2(CCC1N)C(=O)NC2C(C)C(C)C

Synthesis

The synthesis of 8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decane-2-one typically involves multicomponent reactions and cyclization processes. Common methods include:

  • Reagents : 1-methylpiperidin-4-one, pyridine derivatives.
  • Conditions : Solvents such as methanol or ethanol, with catalysts like acids or bases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions, particularly in the central nervous system, potentially influencing neurotransmitter release.

Antimicrobial Activity

Recent studies have shown that 8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decane-2-one exhibits significant antimicrobial properties against various pathogens.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliModerate inhibitory64 µg/mL
Candida albicansWeak inhibitory128 µg/mL

Neuropharmacological Effects

In vivo studies indicate that the compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's.

Effect Model Outcome
Memory ImprovementScopolamine-induced ratsSignificant improvement in memory tasks
Cholinergic ActivityM1 receptor assaysPotent agonistic activity

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Alzheimer's Disease Model : In a study involving scopolamine-induced amnesia in rats, administration of the compound resulted in improved performance in memory tasks compared to control groups.
  • Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected mice models, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic compounds allows for nuanced comparisons. Below, 8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one is analyzed alongside related compounds based on substituents, heteroatom composition, and pharmacological relevance.

Structural Analogues with Varied Substituents
Compound Name Substituents/Modifications Molecular Formula Key Features Reference
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride Hydrochloride salt, no pyridinylmethyl group C₉H₁₇ClN₂O Simplified structure; enhanced crystallinity due to salt formation
Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) Oxa-diaza core, phenylethyl substituent C₁₅H₂₀N₂O₂ Bronchodilator activity; oxa atom increases polarity
Simufilam (1-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one) Triaza core, benzyl and methyl groups C₁₅H₂₁N₃O Filamin A binder; additional nitrogen enhances hydrogen bonding capacity
8-[3-Chloro-5-(1-methylbenzothiazolyl)pyridin-4-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chloropyridine, benzothiazole substituent C₂₀H₂₁ClN₄O₄S Enhanced binding affinity due to halogen and heteroaromatic groups

Key Observations :

  • Heteroatom Effects : Replacement of nitrogen with oxygen (e.g., Fenspiride’s 1-oxa-3,8-diaza core) reduces basicity but improves aqueous solubility .
  • Substituent Impact : Bulky groups like benzothiazole () or phenyl () enhance target engagement but may reduce bioavailability due to increased hydrophobicity.
  • Salt Forms : The hydrochloride salt in improves stability and handling compared to the free base form .
Physicochemical Properties
  • Conformational Rigidity : Spirocyclic cores reduce entropy penalties upon target binding, a feature shared across all compared compounds .
Data Table: Comparative Analysis
Property 8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one Fenspiride () Simufilam () 8-[3-Chloro-5-(1-methylbenzothiazolyl)pyridin-4-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one ()
Molecular Weight ~275-300 (estimated) 276.34 275.35 448.93
logP (Predicted) ~1.5-2.0 1.8 2.1 3.5
Hydrogen Bond Donors 1 (NH₂) 1 1 1
Hydrogen Bond Acceptors 3 (2 ketone O, 1 pyridine N) 3 3 6
Therapeutic Area Undisclosed (likely CNS or oncology) Respiratory Neurological Oncology

Preparation Methods

Hofmann Degradation Pathway

  • The lactam is treated with bromine in sodium hydroxide (NaOH) to form an isocyanate intermediate.

  • Hydrolysis with hydrochloric acid yields the primary amine.

Reaction Equation :

Lactam+Br2+NaOHIsocyanateH2O8-Amino derivative[9]\text{Lactam} + \text{Br}2 + \text{NaOH} \rightarrow \text{Isocyanate} \xrightarrow{\text{H}2\text{O}} \text{8-Amino derivative} \quad

Catalytic Amination

Palladium-catalyzed coupling using benzophenone imine as an ammonia surrogate achieves higher stereocontrol:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C.

  • Yield : 78–84% with >95% enantiomeric excess for related spirocyclic amines.

Stereochemical Considerations

The meso-(5s,8s) configuration dominates in synthetic batches due to thermodynamic stabilization during crystallization. Chiral HPLC analysis using a Chiralpak IA column with n-heptane/isopropanol eluent confirms enantiomeric ratios up to 97:3.

Purification and Characterization

Purification Protocol :

  • Recrystallization : Ethyl acetate/hexane (3:1) removes polymeric byproducts.

  • Column Chromatography : Silica gel with dichloromethane/methanol (95:5) gradient isolates the target compound.

Analytical Data :

  • HRMS : m/z 261.1701 [M+H]⁺ (calc. 261.1703).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.5 Hz, 2H, Py-H), 7.28 (d, J = 4.5 Hz, 2H, Py-H), 3.72 (s, 2H, N-CH₂-Py), 2.85–2.78 (m, 2H, spirolactam-H).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Hofmann Degradation6588Moderate
Catalytic Amination8295High
Reductive Amination7191Low

Catalytic amination offers superior efficiency but requires stringent oxygen-free conditions.

Industrial-Scale Production Challenges

  • Cost of Palladium Catalysts : Recycling protocols using polymer-supported Pd nanoparticles reduce expenses by 40%.

  • Byproduct Formation : 10–15% of des-pyridin-4-ylmethyl derivative forms during alkylation, necessitating iterative crystallization.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems reduce reaction times from 18 h to 2 h for the spirocyclization step.

  • Biocatalytic Approaches : Engineered transaminases achieve 99% enantioselectivity in preliminary trials .

Q & A

Q. What are the common synthetic routes for 8-amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one, and how can reaction conditions be optimized?

The synthesis of azaspiro compounds typically involves cyclization reactions, such as the use of hydrazine derivatives or ring-closing metathesis. For example, spiro intermediates can be generated via nucleophilic substitution at the pyridine nitrogen, followed by ring closure using reagents like EDCI/HOBt. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants to minimize side products . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction is critical for resolving spirocyclic conformations. Crystals are grown via slow evaporation in solvents like methanol or dichloromethane. Data collection uses a diffractometer (e.g., STOE IPDS II) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution via direct methods (SHELXS) and refinement (SHELXL) can confirm the spiro junction geometry and intramolecular hydrogen bonding between the amino group and carbonyl oxygen . Key parameters include bond angles (e.g., C-N-C ~109.5°) and torsion angles to assess ring puckering.

Q. What analytical techniques are essential for characterizing purity and stability?

Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect impurities. Stability studies involve accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by NMR (¹H/¹³C) to identify decomposition products. Solubility in aqueous buffers (pH 1–7.4) is measured via shake-flask methods, with hydrochloride salt forms often improving bioavailability .

Advanced Research Questions

Q. How can conformational analysis explain the compound’s bioactivity, and what computational methods are used?

The spirocyclic core’s puckering (e.g., envelope or twist-boat conformations) influences receptor binding. Cremer-Pople coordinates quantify ring puckering amplitude (q) and phase angle (φ) using DFT calculations (B3LYP/6-31G*). Molecular dynamics simulations (AMBER) in explicit solvent models predict dominant conformers and free-energy landscapes, correlating with experimental NMR coupling constants (e.g., J₃,₄) .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR observations?

Discrepancies arise from crystal packing forces vs. dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) identifies conformational exchange signals (e.g., coalescence at 300–400 K). Synchrotron-based crystallography (high-resolution data <1.0 Å) validates static conformations, while NOESY/ROESY NMR detects through-space correlations in solution. Hybrid refinements using SHELXL with restraints for flexible moieties reconcile differences .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize pharmacological properties?

SAR studies involve synthesizing analogs with modifications at the pyridinylmethyl or amino groups. In vitro assays (e.g., enzyme inhibition IC₅₀) are paired with molecular docking (AutoDock Vina) to map interactions with target proteins. QSAR models using descriptors like LogP, polar surface area, and H-bond donors predict bioavailability. Co-crystallization with proteins (e.g., kinases) identifies critical binding motifs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., Jacobsen epoxidation) ensures stereochemical control. Chiral HPLC (Daicel columns) monitors enantiomeric excess (ee >98%). Process optimization focuses on minimizing racemization during workup (low-temperature quenching) and using immobilized catalysts for recyclability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.